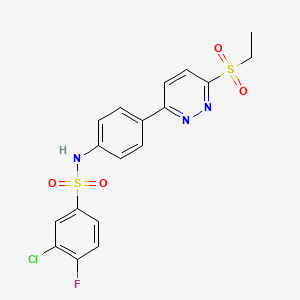

3-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-fluorobenzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClFN3O4S2/c1-2-28(24,25)18-10-9-17(21-22-18)12-3-5-13(6-4-12)23-29(26,27)14-7-8-16(20)15(19)11-14/h3-11,23H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HESLUPZWAZFPSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClFN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-fluorobenzenesulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 455.9 g/mol. The compound features a complex structure that includes a pyridazine ring and multiple functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₅ClFN₃O₄S₂ |

| Molecular Weight | 455.9 g/mol |

| CAS Number | 921558-94-3 |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. The sulfonamide moiety mimics natural substrates, allowing it to interfere with essential biochemical pathways. This inhibition can lead to various physiological effects, depending on the target enzyme or receptor involved.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in treating bacterial infections.

- Anticancer Potential : The structural similarity to other known anticancer agents positions it as a potential therapeutic agent in oncology. Studies are ongoing to evaluate its efficacy against various cancer cell lines.

- Enzyme Inhibition : The compound has shown promise in inhibiting key enzymes involved in metabolic pathways, which may contribute to its therapeutic effects in conditions such as diabetes and obesity.

Research Findings

A variety of studies have been conducted to assess the biological activity of this compound:

- In vitro Studies : Laboratory tests have demonstrated that the compound can inhibit the growth of several bacterial strains, indicating potential use as an antimicrobial agent .

- Cell Line Studies : Research involving cancer cell lines has shown that this compound can induce apoptosis in certain cancer types, suggesting its role as an anticancer agent .

- Mechanistic Insights : Investigations into the molecular mechanisms revealed that the compound interacts with specific protein targets, disrupting their normal function and leading to altered cellular responses .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : A study on the antimicrobial efficacy against resistant bacterial strains demonstrated significant inhibition at low concentrations, suggesting its potential as a new antibiotic.

- Case Study 2 : In cancer research, a series of experiments showed that treatment with this sulfonamide led to a reduction in tumor size in xenograft models, supporting further clinical investigation .

Scientific Research Applications

1. Antibacterial Properties

Sulfonamides are recognized for their antibacterial effects due to their ability to inhibit bacterial folic acid synthesis. Research indicates that compounds similar to 3-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-fluorobenzenesulfonamide exhibit significant antibacterial activity against various pathogens, including Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

2. Antiviral Effects

Studies on related sulfonamide compounds suggest potential antiviral properties. For instance, derivatives have shown the ability to inhibit hepatitis B virus (HBV) replication in vitro, likely through mechanisms involving increased levels of antiviral proteins .

3. Anticancer Potential

The compound's structure allows it to interact with pathways involved in cancer cell survival. Research has shown that sulfonamide derivatives can induce apoptosis in human cancer cell lines, indicating their potential as therapeutic agents in oncology .

Synthetic Methodologies

The synthesis of this compound typically involves several steps:

- Chlorination of Benzene Ring : The initial step often includes the chlorination of a benzene derivative.

- Formation of Pyridazine Ring : Subsequent nucleophilic substitution reactions introduce the pyridazine moiety.

- Introduction of Sulfonamide Group : The final step involves the reaction of an amine with a sulfonyl chloride to form the sulfonamide linkage.

These reactions are optimized for yield and efficiency, often employing catalysts and controlled reaction conditions .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between the target compound and its closest analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Functional Groups |

|---|---|---|---|---|---|

| 3-Chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-fluorobenzenesulfonamide | Not Provided | Likely C₁₉H₁₅ClFN₃O₄S₂ | ~435.5 (estimated) | 3-Cl, 4-F on benzenesulfonamide; ethylsulfonyl-pyridazine | Sulfonamide, pyridazine, halogenated aryl |

| N-(4-(6-(Ethylsulfonyl)pyridazin-3-yl)phenyl)-4-fluoro-3-methylbenzenesulfonamide | 921544-25-4 | C₁₉H₁₈FN₃O₄S₂ | 435.5 | 3-CH₃, 4-F on benzenesulfonamide; ethylsulfonyl-pyridazine | Sulfonamide, pyridazine, methylated aryl |

| 4-Chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide | 1005307-77-6 | C₁₉H₁₆ClN₃O₃S | 401.9 | 4-Cl on benzamide; ethylsulfonyl-pyridazine | Benzamide, pyridazine, halogenated aryl |

| 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide | Not Provided | C₃₀H₂₃F₂N₅O₄S | 616.9 | Fluorinated chromene, pyrazolopyrimidine, isopropyl-sulfonamide | Sulfonamide, heterocyclic core, fluorine |

Key Observations:

Substituent Effects: The chlorine and fluorine on the target compound’s benzenesulfonamide may enhance electrophilicity and metabolic stability compared to the methyl-substituted analog (CAS 921544-25-4) . Chlorine’s higher electronegativity could improve binding to hydrophobic pockets in biological targets.

Molecular Weight and Bioavailability :

- The target compound’s estimated molecular weight (~435.5) aligns with CAS 921544-25-4 but exceeds CAS 1005307-77-6 (401.9). Higher molecular weight may impact oral bioavailability, though the ethylsulfonyl group could mitigate this by improving solubility .

Heterocyclic Moieties: The pyridazine ring in all analogs provides a planar, electron-deficient system for π-π stacking interactions. The ethylsulfonyl group introduces steric bulk and polarity, which may influence binding kinetics .

Research Findings and Trends

- Sulfonamide vs. Benzamide : Sulfonamides generally exhibit stronger acidity (pKa ~10) due to the sulfonyl group, enhancing ionization and solubility in physiological conditions. Benzamides (pKa ~15) are less acidic, favoring passive membrane diffusion .

- Halogenation : Fluorine and chlorine are common in agrochemicals (e.g., ’s diflubenzuron) and pharmaceuticals for their metabolic resistance and lipophilicity . The 3-Cl,4-F pattern in the target compound mirrors trends in kinase inhibitor design .

- Ethylsulfonyl Group : This moiety may improve water solubility and target engagement through sulfone-oxygen hydrogen bonding, as seen in protease inhibitors .

Q & A

Basic: What are the optimal synthetic routes for this compound, and what key reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the preparation of the pyridazine core followed by sulfonylation and coupling reactions. Key steps include:

- Sulfonamide Formation: Reacting chlorinated/fluorinated benzene precursors with sulfonyl chlorides under anhydrous conditions (e.g., DCM as solvent, 0–5°C) to minimize side reactions .

- Pyridazine Functionalization: Introducing the ethylsulfonyl group via nucleophilic substitution using ethanesulfonyl chloride in the presence of a base (e.g., NaH) in DMF at 60–80°C .

- Coupling Reactions: Suzuki-Miyaura or Buchwald-Hartwig couplings to attach the phenylpyridazine moiety, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled inert atmospheres .

Critical Conditions:

- Temperature Control: Exothermic reactions (e.g., sulfonylation) require cooling to prevent decomposition.

- Solvent Purity: Anhydrous DMF or THF is essential for coupling steps to avoid catalyst poisoning.

- Monitoring: Thin-layer chromatography (TLC) or LC-MS is used to track reaction progress and optimize quenching times .

Basic: How is the molecular structure of this compound characterized using spectroscopic methods?

Methodological Answer:

Structural confirmation relies on a combination of techniques:

- NMR Spectroscopy:

- ¹H/¹³C NMR: Assign peaks to aromatic protons (δ 7.2–8.5 ppm), sulfonamide NH (δ 10–11 ppm), and ethylsulfonyl CH₂/CH₃ groups (δ 1.2–3.5 ppm). Discrepancies in splitting patterns may indicate rotational isomerism .

- 19F NMR: Identifies the fluorine environment (δ -110 to -115 ppm for aromatic F) .

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., [M+H]⁺ with <2 ppm error) .

- X-ray Crystallography: Resolves crystal packing and confirms dihedral angles between the pyridazine and benzene rings, critical for SAR studies .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

Discrepancies often arise from assay variability or off-target effects. Mitigation strategies include:

- Standardized Assays: Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target binding .

- Structural Analog Comparison: Test derivatives (e.g., morpholine or trifluoromethyl analogs) to isolate pharmacophore contributions .

- Computational Modeling: MD simulations or QM/MM studies to assess conformational flexibility and binding mode reproducibility .

- Meta-Analysis: Pool data from multiple studies, applying statistical tools (e.g., Bayesian inference) to identify outliers .

Advanced: How to design experiments to elucidate pharmacokinetic (PK) properties?

Methodological Answer:

PK studies require a tiered approach:

- In Vitro Assays:

- In Vivo Models: Administer via IV/PO routes in rodents, collecting plasma/tissue samples at timed intervals. Non-compartmental analysis calculates AUC, t₁/₂, and bioavailability .

- CYP Inhibition Screening: Assess interactions with CYP3A4/2D6 using fluorogenic substrates to predict drug-drug interactions .

Basic: What functional group transformations are feasible to enhance pharmacological profiles?

Methodological Answer:

Key modifications include:

- Sulfonamide Optimization: Replace ethylsulfonyl with morpholine-sulfonyl to improve solubility (e.g., via SNAr with morpholine in DMSO at 120°C) .

- Halogen Substitution: Swap chlorine for bromine to enhance binding affinity (e.g., using NBS in CCl₄ under light) .

- Bioisosteres: Replace fluorine with trifluoromethyl via Ullmann coupling (CuI, 1,10-phenanthroline) to balance lipophilicity and metabolic stability .

Advanced: What challenges arise in X-ray crystallography data interpretation, and how are they addressed?

Methodological Answer:

Common challenges and solutions:

- Crystal Polymorphism: Screen multiple solvents (e.g., EtOAc/hexane vs. MeOH/water) to isolate stable polymorphs .

- Disorder in Sulfonamide Groups: Collect data at low temperature (100 K) to reduce thermal motion artifacts .

- Phase Problem Resolution: Use SHELXT or intrinsic phasing with heavy atoms (e.g., S or Cl) for ab initio structure determination .

- Validation: Cross-check with DFT-optimized geometries (e.g., Gaussian09) to validate bond lengths/angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.